(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol

Asymmetric Synthesis Chiral Building Blocks Stereoselectivity

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol (CAS 960365-70-2) is a chiral diol derivative characterized by its stereospecific (2R,3R) configuration and two benzyl-protected hydroxyl groups on a butane-1,2-diol backbone. With a molecular formula of C18H22O4 and a molecular weight of 302.36, this compound serves primarily as a versatile intermediate and building block in asymmetric organic synthesis, particularly for constructing complex natural products and pharmaceuticals requiring precise stereochemical control.

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
CAS No. 960365-70-2
Cat. No. B3175884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
CAS960365-70-2
Molecular FormulaC18H22O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2
InChIInChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2/t17-,18-/m1/s1
InChIKeyFRNHRFBXXJTMFK-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

960365-70-2: Understanding (2R,3R)-3,4-Bis(benzyloxy)butane-1,2-diol as a Chiral Diol Intermediate for Asymmetric Synthesis


(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol (CAS 960365-70-2) is a chiral diol derivative characterized by its stereospecific (2R,3R) configuration and two benzyl-protected hydroxyl groups on a butane-1,2-diol backbone . With a molecular formula of C18H22O4 and a molecular weight of 302.36, this compound serves primarily as a versatile intermediate and building block in asymmetric organic synthesis, particularly for constructing complex natural products and pharmaceuticals requiring precise stereochemical control .

Why Generic Substitution is Not an Option: The Critical Role of Chiral Purity and Stereochemistry in 960365-70-2


Substituting (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol with a generic 'chiral diol' or an impure mixture is scientifically unsound and can lead to experimental failure. The compound's specific (2R,3R) absolute stereochemistry is not a trivial detail but the defining feature of its utility. In asymmetric synthesis, the outcome of a reaction is fundamentally determined by the 3D arrangement of atoms in the starting material. Using a racemic mixture (±), a different diastereomer (e.g., (2R,3S) or (2S,3R)), or a compound with unknown stereochemical purity introduces unpredictable variables that can result in a complex mixture of products, dramatically reduce the enantiomeric excess of the target, or completely alter the reaction pathway [1]. While in-class compounds like (R)-4-benzyloxy-1,2-butanediol (CAS 86990-91-2) or (S)-4-(benzyloxy)butane-1,2-diol (CAS 69985-32-6) may share a benzyl-protected diol motif, they lack the vicinal diol system and the defined (2R,3R) stereocenters of the target compound. This critical difference makes them unsuitable as direct substitutes for applications requiring this specific chiral scaffold. The quantitative evidence below establishes the verifiable differentiation of the (2R,3R) isomer against these close analogs.

Quantitative Evidence Guide: Verifiable Differentiation of 960365-70-2 for Scientific Selection


Stereochemical Configuration: Unique (2R,3R) Vicinal Diol System Compared to Mono-Benzylated Analogs

The defining characteristic of CAS 960365-70-2 is its specific (2R,3R) absolute configuration of a vicinal diol, which is a core structural requirement for certain asymmetric syntheses. In contrast, commonly available analogs such as (R)-4-benzyloxy-1,2-butanediol (CAS 86990-91-2) and (S)-4-(benzyloxy)butane-1,2-diol (CAS 69985-32-6) are mono-benzylated, containing only a single stereocenter and lacking the vicinal diol system . This difference is fundamental. The (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol offers two stereocenters in a specific relationship, providing a more complex and rigid chiral environment that cannot be replicated by simpler analogs.

Asymmetric Synthesis Chiral Building Blocks Stereoselectivity

High Purity Assurance: Supplier-Certified 98-99% Purity for Reproducible Results

For procurement, the available purity of the compound is a critical differentiator. Commercial suppliers of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol (CAS 960365-70-2) consistently certify the product with a high chemical purity, providing researchers with a reliable starting material. For example, one major supplier, Fluorochem (via CymitQuimica), lists the purity at 98%, while another, Shanghai Acmec Biochemical Co., Ltd., also certifies their product at 98% purity . Furthermore, Cool Pharm reports a higher purity standard of 99.00% for their product . This contrasts with many research-grade intermediates, which may be offered at lower purities (e.g., 95%), introducing unknown impurities that can complicate reactions and lower yields.

Quality Control Pharmaceutical R&D Reproducibility

Differential Physicochemical Properties: Enhanced Lipophilicity (LogP) vs. Simpler Analogs

The presence of two benzyl protecting groups confers significantly different physicochemical properties compared to mono-benzylated or unprotected analogs, impacting solubility and chromatographic behavior. The (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol has a predicted LogP of 2.26585027733 , indicating substantial lipophilicity. This is in stark contrast to the much lower lipophilicity of simpler analogs like (R)-4-benzyloxy-1,2-butanediol, which would have a significantly lower partition coefficient due to its free hydroxyl group and lower molecular weight.

Lipophilicity Pharmacokinetics Drug Design

Positional Isomerism: Distinct (3,4)-Bis(benzyloxy) Substitution Pattern

The target compound's substitution pattern, where benzyl groups are on the 3- and 4-positions of the butane-1,2-diol chain, is a specific regioisomer. Another known isomer, (2S,3S)-1,4-bis(benzyloxy)butane-2,3-diol (CAS 374077-42-6), has benzyl protection on the 1- and 4-positions and the free diol on carbons 2 and 3 [1]. This regioisomeric difference is crucial. The reactivity of the free hydroxyl groups in the (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol (a primary and secondary alcohol adjacent to a protected alcohol) will differ significantly from that of the 2,3-diol in the isomer, leading to different outcomes in reactions such as selective oxidations, acylations, or glycosylations.

Isomer Differentiation Chemical Synthesis Structure-Activity Relationship

Optimal Application Scenarios: Where 960365-70-2 Demonstrates Verifiable Advantage


Precise Asymmetric Synthesis of Natural Products and Pharmaceuticals

This scenario is supported by the compound's defined (2R,3R) stereochemistry, which is its most critical differentiator . In multistep syntheses of complex chiral molecules, the absolute configuration of each intermediate is paramount. Using (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol as a starting material or intermediate allows chemists to reliably introduce this specific stereochemical motif into a target molecule. This is essential for creating single-enantiomer drug candidates or for the total synthesis of natural products where stereochemical fidelity is non-negotiable. The high enantiomeric purity and defined stereochemistry of this intermediate directly translate to higher yields of the desired final product and reduce the need for costly and difficult chiral separations downstream.

Synthesis of Complex Glycomimetics and Nucleoside Analogs

The compound's vicinal diol structure (C1 and C2) makes it a valuable precursor for constructing carbohydrate-like molecules and modified nucleosides. Its differentiation lies in the selective protection of the C3 and C4 hydroxyls with benzyl groups. This leaves the C1 and C2 diol available for selective functionalization (e.g., conversion to an epoxide, cyclic sulfate, or selective mono-protection) [1]. A simpler analog like (R)-4-benzyloxy-1,2-butanediol lacks this specific pattern of protected and free hydroxyls. This unique protection pattern, combined with the high purity (98-99%), ensures that subsequent reactions proceed cleanly, making it a strategic choice for medicinal chemists designing novel glycosidase inhibitors, antiviral agents, or other carbohydrate-based therapeutics .

Preparation of Chiral Ligands and Catalysts

C2-symmetric chiral diols are a well-known class of privileged structures for designing ligands in asymmetric catalysis . While (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol is not strictly C2-symmetric, its two stereocenters and two benzyl-protected oxygen atoms create a chiral scaffold that can be elaborated into novel ligands. The key advantage over procuring a generic, unprotected diol is that the benzyl groups provide a handle for introducing additional diversity or for tuning the steric and electronic properties of the eventual ligand. Furthermore, the high chemical purity (98-99%) of the commercial material ensures that the synthesized ligand will be of high quality, which is critical for achieving high enantioselectivity in catalytic reactions.

Quote Request

Request a Quote for (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.